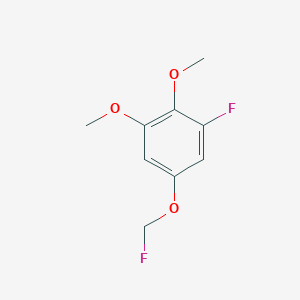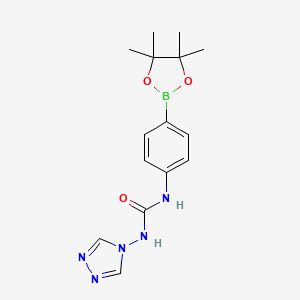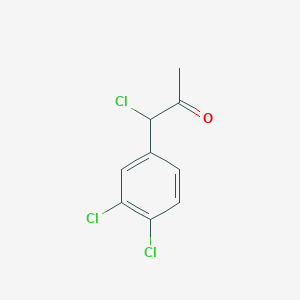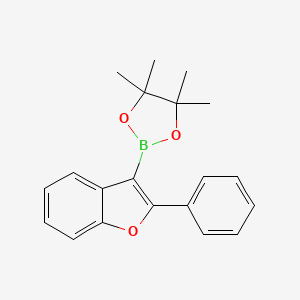
4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane typically involves the reaction of 2-phenylbenzofuran with a boronic ester. The reaction is carried out under controlled conditions, often using a palladium catalyst to facilitate the formation of the boronate ester linkage. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronate ester to other functional groups.
Substitution: The boronate ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include boronic acids, reduced boronate esters, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is explored for its potential in bio-conjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronate ester group with various molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. The molecular pathways involved include the formation of boronate complexes and subsequent chemical transformations.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the benzofuran moiety.
2-Phenylbenzofuran: Shares the benzofuran structure but does not contain the boronate ester group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the boronate ester but lacks the phenylbenzofuran structure.
Uniqueness
4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane is unique due to its combination of the benzofuran moiety and the boronate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C20H21BO3 |
|---|---|
分子量 |
320.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(2-phenyl-1-benzofuran-3-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H21BO3/c1-19(2)20(3,4)24-21(23-19)17-15-12-8-9-13-16(15)22-18(17)14-10-6-5-7-11-14/h5-13H,1-4H3 |
InChI 键 |
DNGUYWGPBKPPIJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(OC3=CC=CC=C23)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


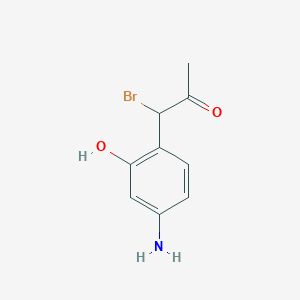

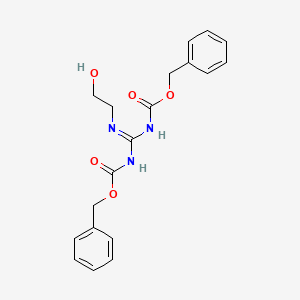
![5-Chlorothieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14040651.png)
![1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one](/img/structure/B14040654.png)
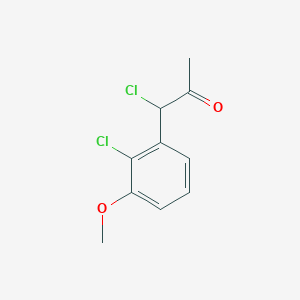
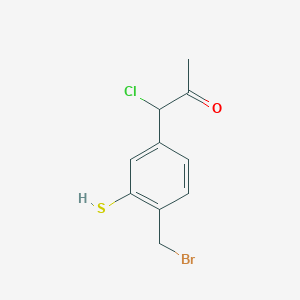
![5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14040667.png)
